(4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester
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Overview
Description
(4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester is a boronic ester derivative commonly used in organic synthesis. Boronic esters are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions, particularly in the field of medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester typically involves the reaction of 4-methoxy-6-methylpyridine with a boronic acid derivative under specific conditions. One common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane . Another approach involves iridium or rhodium-catalyzed C-H or C-F borylation .
Industrial Production Methods
Industrial production methods for boronic esters often involve large-scale palladium-catalyzed cross-coupling reactions due to their efficiency and scalability. These methods are optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic ester can be oxidized to form the corresponding alcohol or ketone.
Substitution: Nucleophilic substitution reactions can occur at the boronic ester group, leading to the formation of various substituted products.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed through oxidation reactions.
Substituted Pyridines: Formed through nucleophilic substitution.
Scientific Research Applications
(4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: Employed in the development of advanced materials with specific properties.
Biological Studies: Utilized in the study of enzyme inhibitors and other biologically active molecules.
Industrial Applications: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester involves its ability to form stable complexes with various substrates. In Suzuki-Miyaura coupling, the boronic ester reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide to form the desired carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar coupling reactions.
4-(Trifluoromethyl)phenylboronic Acid Pinacol Ester: Known for its use in selective functionalization reactions.
Uniqueness
(4-Methoxy-6-methylpyridin-3-yl)boronic acid pinacol ester is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and selectivity in various chemical reactions. This makes it a valuable compound for specialized applications in medicinal chemistry and material science .
Properties
IUPAC Name |
4-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BNO3/c1-9-7-11(16-6)10(8-15-9)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFYJFFGXYLILKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(N=C2)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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